

Application Notes and Protocols for the Spectroscopic Analysis of Chrysoeriol

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Compound of Interest

Compound Name: *Chrysoeriol*

Cat. No.: B190785

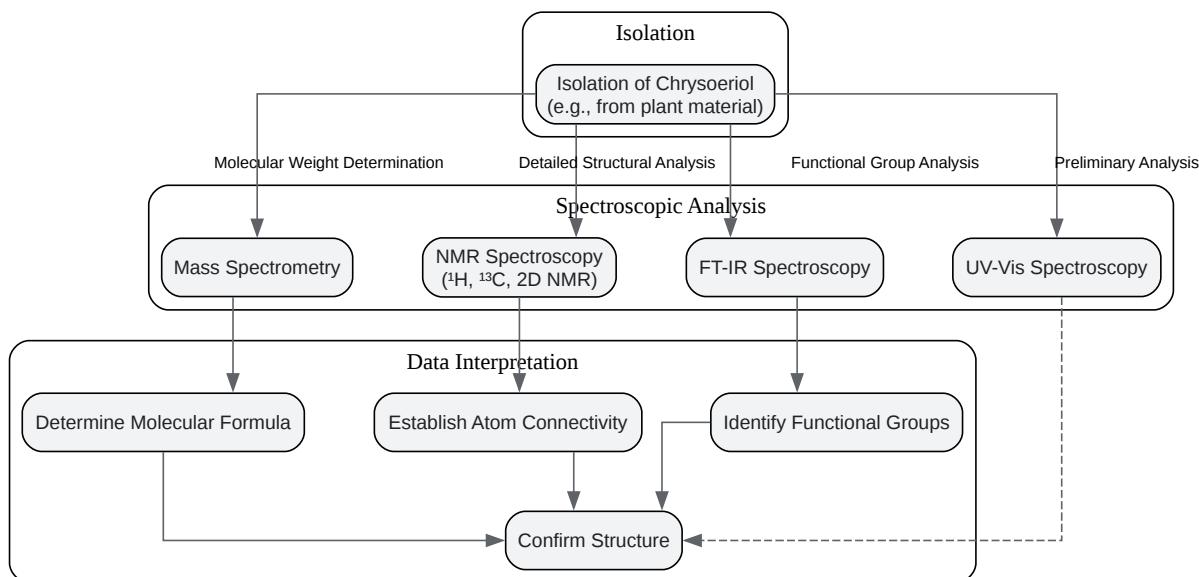
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques used for the structural elucidation of **Chrysoeriol**, a naturally occurring flavone with significant pharmacological interest. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented, along with tabulated spectral data for reference.

Structural Elucidation Workflow

The structural elucidation of **Chrysoeriol** involves a combination of spectroscopic techniques to determine its molecular formula, functional groups, and the specific arrangement of atoms within the molecule. The general workflow is outlined below.



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Caption: Workflow for the structural elucidation of **Chrysoeriol**.

Chemical Structure of Chrysoeriol

The following diagram illustrates the chemical structure of **Chrysoeriol** with the standard numbering for flavonoids, which is used for the assignment of spectroscopic signals.

Caption: Chemical structure of **Chrysoeriol** with atom numbering.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Chrysoeriol**.

¹H and ¹³C NMR Spectroscopy

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Chrysoeriol**.

Position	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
2	-	164.2
3	6.54 (s)	103.1
4	-	182.1
5	-	161.7
6	6.19 (d, $J = 2.0$ Hz)	99.0
7	-	164.5
8	6.48 (d, $J = 2.0$ Hz)	94.2
9	-	157.5
10	-	103.9
1'	-	121.8
2'	7.43 (d, $J = 2.2$ Hz)	110.3
3'	-	148.2
4'	-	150.9
5'	6.91 (d, $J = 8.3$ Hz)	116.1
6'	7.44 (dd, $J = 8.3, 2.2$ Hz)	120.7
3'-OCH ₃	3.88 (s)	56.1

Note: Data acquired in DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and instrument.

Mass Spectrometry

Table 2: Mass Spectrometry Data for **Chrysoeriol**.

Technique	Ionization Mode	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
LC-ESI-QTOF	Negative	299.0552	284.03, 256.03

Note: The molecular weight of **Chrysoeriol** ($C_{16}H_{12}O_6$) is 300.26 g/mol. The $[M-H]^-$ ion is observed at m/z 299 in negative ion mode.

UV-Vis Spectroscopy

Table 3: UV-Vis Absorption Maxima for **Chrysoeriol**.

Solvent	Band I (nm)	Band II (nm)
Methanol	345	268

Note: Band I corresponds to the B-ring cinnamoyl system, and Band II to the A-ring benzoyl system.

FT-IR Spectroscopy

Table 4: FT-IR Characteristic Absorption Bands for **Chrysoeriol**.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-3500 (broad)	O-H stretching	Phenolic hydroxyl groups
3000-3100	C-H stretching	Aromatic C-H
2850-2960	C-H stretching	Methoxy group (CH ₃)
~1655	C=O stretching	γ -pyrone carbonyl group
1500-1610	C=C stretching	Aromatic rings
~1350	O-H bending	Phenolic hydroxyl groups
1100-1300	C-O stretching	Aryl ether and phenols

Experimental Protocols

The following are general protocols for the spectroscopic analysis of **Chrysoeriol**. Instrument parameters may need to be optimized for specific systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the number and connectivity of protons and carbons.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **Chrysoeriol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024 or more scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.
- **2D NMR (Optional but Recommended):**
 - Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.

- Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ^1H - ^{13}C correlations.
- Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for confirming the connectivity of the molecular skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Chrysoeriol**.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.

Protocol:

- Sample Preparation: Prepare a dilute solution of **Chrysoeriol** (e.g., 1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile.
- LC-MS Analysis:
 - Inject the sample into the LC-MS system.
 - Use a suitable C18 column for chromatographic separation.
 - Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry Parameters:
 - Acquire mass spectra in both positive and negative ion modes using Electrospray Ionization (ESI).
 - For structural information, perform tandem MS (MS/MS) experiments by selecting the precursor ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the **Chrysoeriol** molecule.

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

- Sample Preparation (ATR Method):
 - Place a small amount of solid, powdered **Chrysoeriol** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal using the pressure clamp.
- Sample Preparation (KBr Pellet Method):
 - Mix a small amount of **Chrysoeriol** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
 - Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Spectral Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions and the conjugated system of **Chrysoeriol**.

Instrumentation: A UV-Vis spectrophotometer.

Protocol:

- Sample Preparation: Prepare a dilute solution of **Chrysoeriol** in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
- Spectral Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Record the absorption spectrum over a wavelength range of approximately 200-600 nm.
 - Use the pure solvent as a blank to zero the instrument.
- Analysis with Shift Reagents (Optional):
 - To gain more structural information, spectra can be recorded after the addition of shift reagents (e.g., NaOMe, AlCl₃, AlCl₃/HCl, NaOAc, NaOAc/H₃BO₃) which cause characteristic shifts in the absorption maxima depending on the position of free hydroxyl groups.
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